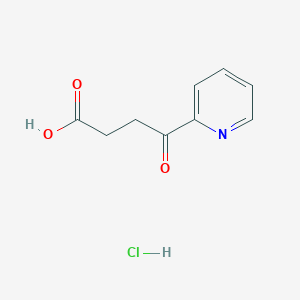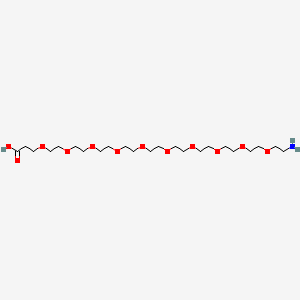
3-(Pyrrolidin-3-yl)thiazolidine-2,4-dione hydrochloride
説明
3-(Pyrrolidin-3-yl)thiazolidine-2,4-dione hydrochloride is a useful research compound. Its molecular formula is C7H11ClN2O2S and its molecular weight is 222.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
The primary targets of 3-(Pyrrolidin-3-yl)thiazolidine-2,4-dione hydrochloride are PPAR-γ receptors and cytoplasmic Mur ligases . PPAR-γ receptors play a crucial role in regulating lipid metabolism and glucose homeostasis . Cytoplasmic Mur ligases are involved in the biosynthesis of bacterial cell walls .
Mode of Action
This compound interacts with its targets by improving insulin resistance through PPAR-γ receptor activation . It also exhibits antimicrobial action by inhibiting cytoplasmic Mur ligases .
Biochemical Pathways
The activation of PPAR-γ receptors leads to improved insulin sensitivity and glucose homeostasis . The inhibition of cytoplasmic Mur ligases disrupts the biosynthesis of bacterial cell walls, leading to their death .
Pharmacokinetics
The presence of the pyrrolidine ring in the compound may contribute to its pharmacokinetic properties . The pyrrolidine ring is known to enhance the pharmacological properties of compounds .
Result of Action
The activation of PPAR-γ receptors by this compound can lead to improved insulin sensitivity and glucose homeostasis . Its antimicrobial action results in the death of bacteria due to the disruption of their cell wall biosynthesis .
生化学分析
Biochemical Properties
3-(Pyrrolidin-3-yl)thiazolidine-2,4-dione hydrochloride plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the primary interactions is with the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates gene expression involved in glucose and lipid metabolism . By activating PPARγ, this compound enhances insulin sensitivity and exhibits antidiabetic properties . Additionally, it interacts with cytoplasmic Mur ligase enzymes, contributing to its antimicrobial activity .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the activation of PPARγ by this compound leads to the upregulation of genes involved in glucose uptake and lipid storage . This compound also exhibits antioxidant properties by scavenging reactive oxygen species (ROS), thereby protecting cells from oxidative stress . Furthermore, its antimicrobial activity is attributed to the inhibition of cytoplasmic Mur ligase enzymes, which are essential for bacterial cell wall synthesis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the PPARγ receptor, leading to conformational changes that facilitate the recruitment of coactivators and the subsequent activation of target genes . This binding interaction enhances insulin sensitivity and regulates glucose and lipid metabolism. Additionally, the compound inhibits cytoplasmic Mur ligase enzymes, disrupting bacterial cell wall synthesis and exhibiting antimicrobial activity . The antioxidant properties of this compound are due to its ability to scavenge ROS, thereby reducing oxidative damage to cellular components .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under various conditions, maintaining its biological activity . Prolonged exposure to certain environmental factors may lead to its degradation, potentially reducing its efficacy . Long-term studies in vitro and in vivo have demonstrated sustained antidiabetic and antimicrobial effects, indicating the compound’s potential for therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant antidiabetic and antimicrobial activities without causing adverse effects . Higher doses may lead to toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing dosage for therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate glucose and lipid metabolism, primarily through the activation of PPARγ . This interaction enhances insulin sensitivity and promotes glucose uptake and lipid storage. Additionally, the compound’s antimicrobial activity involves the inhibition of cytoplasmic Mur ligase enzymes, disrupting bacterial cell wall synthesis . These metabolic pathways highlight the compound’s potential for treating metabolic disorders and bacterial infections .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is efficiently transported across cell membranes, allowing it to reach its intracellular targets . Once inside the cell, it interacts with binding proteins that facilitate its distribution to specific cellular compartments . This targeted distribution enhances the compound’s efficacy and minimizes off-target effects .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with cytoplasmic Mur ligase enzymes and exerts its antimicrobial effects . Additionally, it is transported to the nucleus, where it binds to PPARγ and regulates gene expression involved in glucose and lipid metabolism . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles .
特性
IUPAC Name |
3-pyrrolidin-3-yl-1,3-thiazolidine-2,4-dione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2S.ClH/c10-6-4-12-7(11)9(6)5-1-2-8-3-5;/h5,8H,1-4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXVNPOYOLFUSSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1N2C(=O)CSC2=O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[1-(methoxymethyl)-1H-1,2,4-triazol-5-yl]piperazine](/img/structure/B1458901.png)




![Ethyl 4-Hydroxy-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B1458909.png)
![2-Methyl-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridine dihydrochloride](/img/structure/B1458912.png)






